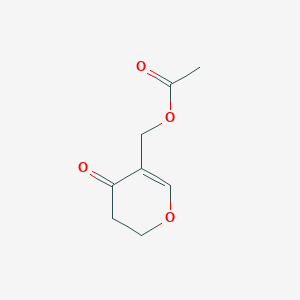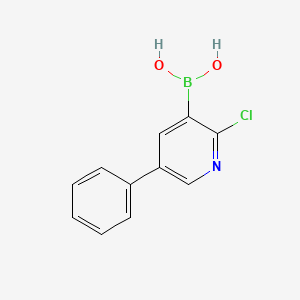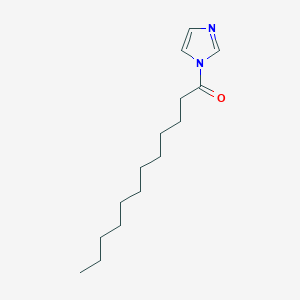
4-Dihydroxy-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dihydroxy-2-butanone is an organic compound with the molecular formula C4H8O3. It is a key intermediate in the biosynthesis of riboflavin (vitamin B2) and plays a crucial role in various biochemical processes. This compound is also known for its involvement in the formation of the xylene moiety of lumazine, which is ultimately incorporated into riboflavin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Dihydroxy-2-butanone can be synthesized through several methods. One common approach involves the oxidation of 1,3-butanediol using hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out at temperatures ranging from 60 to 75°C . Another method involves the bioproduction of 4-hydroxy-2-butanone via an immobilized in situ cofactor regeneration system composed of NAD±dependent glycerol dehydrogenase and NAD±regenerating NADH oxidase .
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes due to their efficiency and environmental friendliness. The use of immobilized enzymes on functionalized single-walled carbon nanotubes has been shown to enhance the yield and stability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Dihydroxy-2-butanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hydrogen peroxide as the oxidizing agent.
Reduction: It can be reduced to 1,3-butanediol using specific microbial strains such as Pichia jadinii.
Substitution: The compound can participate in nucleophilic substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: The major product is 4-hydroxy-2-butanone.
Reduction: The major product is 1,3-butanediol.
Scientific Research Applications
4-Dihydroxy-2-butanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-Dihydroxy-2-butanone involves its role as a substrate for the enzyme 3,this compound 4-phosphate synthase (RibB). This enzyme catalyzes the conversion of D-ribulose-5-phosphate to 3,this compound 4-phosphate, which is then incorporated into the xylene moiety of lumazine and ultimately into riboflavin . The reaction involves the dehydration of the first carbon and the removal of the fourth carbon of D-ribulose-5-phosphate .
Comparison with Similar Compounds
4-Dihydroxy-2-butanone can be compared with other similar compounds such as:
1,3-Butanediol: A reduction product of this compound, used in the synthesis of various chemicals.
4-Hydroxy-2-butanone: An oxidation product, used as an intermediate in pharmaceutical synthesis.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of riboflavin, which is not shared by many other compounds. Its involvement in the formation of the xylene moiety of lumazine and its subsequent incorporation into riboflavin highlights its importance in biochemical processes .
Properties
CAS No. |
51299-84-4 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
4,4-dihydroxybutan-2-one |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h4,6-7H,2H2,1H3 |
InChI Key |
FGVRJQCLRCOIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



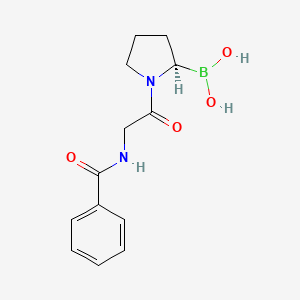
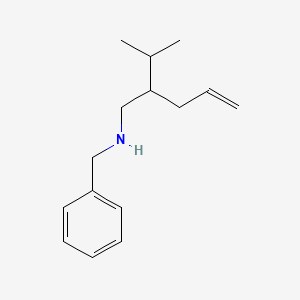
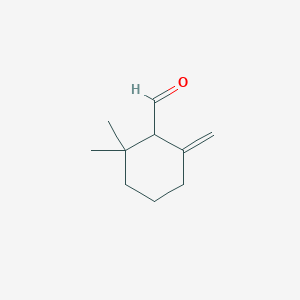

![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)

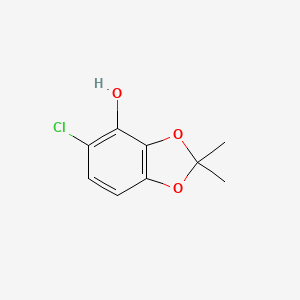
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)
